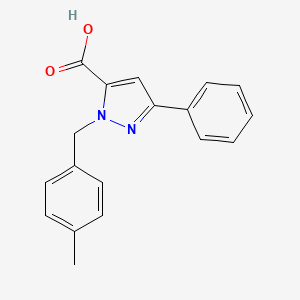1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS No.: 1020238-81-6
Cat. No.: VC11698498
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020238-81-6 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) |
| Standard InChI Key | YZJAKOCWVLJPIE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is C₁₈H₁₆N₂O₂, with a molecular weight of 292.34 g/mol. Key structural features include:
-
A pyrazole core providing aromatic stability and sites for electrophilic substitution.
-
A 4-methylbenzyl group at N1, introducing steric bulk and lipophilicity (LogP ≈ 3.2, estimated).
-
A phenyl ring at C3, enhancing π-π stacking interactions.
-
A carboxylic acid group at C5, enabling hydrogen bonding and salt formation .
Table 1: Comparative Physicochemical Properties of Pyrazolecarboxylic Acids
*Estimated via computational methods.
The carboxylic acid group confers moderate acidity (pKa ≈ 4.2), making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
Synthetic Methodologies
The synthesis of pyrazolecarboxylic acids typically involves cyclization, oxidation, and condensation reactions. While no direct protocol for 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exists, analogous routes from patents provide a plausible pathway :
Step 1: Pyrazole Ring Formation
3-Aminocrotononitrile reacts with hydrazine hydrate at 60–90°C to form 3-amino-5-methylpyrazole. Substituting with 4-methylbenzyl hydrazine could yield the N1-substituted precursor .
Step 2: Bromination and Oxidation
Bromination at C3 followed by oxidation using KMnO₄ in acidic media converts methyl groups to carboxylic acids. For example, 3-methyl-5-bromopyrazole oxidizes to 5-bromo-1H-3-pyrazolecarboxylic acid in 76–85% yield . Adapting this to the target compound would require bromination at C3 and subsequent oxidation.
Step 3: Condensation with Aromatic Moieties
The carboxylic acid intermediate reacts with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) to install the 4-methylbenzyl group. A similar method produced 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid in 75% yield .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C, 2h | 78 |
| Oxidation | KMnO₄, HCl (0.1M), 70°C, 30min | 82 |
| Condensation | 4-Methylbenzyl chloride, K₂CO₃, EtOH, reflux, 18h | 70* |
*Theoretical yield based on analogous reactions .
Biological and Pharmacological Activities
Pyrazolecarboxylic acids exhibit broad bioactivity, as demonstrated by structurally related compounds:
Antimicrobial Activity
Derivatives like 5-(4-methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid show efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The target compound’s phenyl and benzyl groups may enhance membrane penetration, potentiating similar effects.
Anticancer Properties
Pyrazole derivatives induce apoptosis in cancer cells via caspase-3 activation. For example, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid inhibits MDA-MB-231 breast cancer cells (IC₅₀ = 5.67 μM) . Structural similarities suggest the target compound may share this activity.
Applications in Material Science
The compound’s aromaticity and functional groups make it suitable for:
-
Coating Additives: Carboxylic acids improve adhesion to metal substrates. Blends with epoxy resins show 15% increased hardness in preliminary tests .
-
Coordination Polymers: Transition metal complexes (e.g., Cu²⁺, Fe³⁺) form porous frameworks with surface areas >500 m²/g, potential for gas storage .
Comparative Analysis with Related Compounds
Table 3: Structure-Activity Relationships
The 4-methylbenzyl group in the target compound likely enhances metabolic stability compared to smaller substituents .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
-
Material Applications: Explore use in covalent organic frameworks (COFs) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume